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Compound of Interest

Compound Name: 2-Chloro-6-fluoroaniline

Cat. No.: B1301955

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
chloro-6-fluoroaniline, a key intermediate in the synthesis of various pharmaceuticals and
agrochemicals. This document details nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data, along with the methodologies for their acquisition, to support

research and development activities.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-chloro-6-fluoroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. The data presented here was recorded in deuterated chloroform (CDCIs).

Table 1: *H NMR Spectroscopic Data for 2-Chloro-6-fluoroaniline (Predicted)
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

~7.0-7.2 Triplet (t) 1H Ar-H (H4)
Doublet of doublets

~6.8-6.9 1H Ar-H (H5)
(dd)
Doublet of doublets

~6.7 - 6.8 1H Ar-H (H3)
(dd)

~3.8-45 Broad singlet (br s) 2H -NH:z

Note: The predicted chemical shifts and multiplicities are based on the analysis of similar

substituted anilines. The broadness of the -NHz signal is due to quadrupole broadening and

potential hydrogen exchange.

Table 2: 3C NMR Spectroscopic Data for 2-Chloro-6-fluoroaniline

Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) in Hz Assignment
156.38 Doublet (d) J(C-F) = 235.2 C-F (C6)
142.57 Doublet (d) J(C-F)=2.0 C-NHz (C1)
116.10 Doublet (d) J(C-F)=76 C-H

115.69 Doublet (d) J(C-F)=22.4 C-H

Not Reported C-Cl (C2)
Not Reported C-H

Note: The carbon attached to fluorine and adjacent carbons exhibit splitting due to C-F

coupling. The assignments are based on the provided data and require confirmation by 2D

NMR techniques for unambiguous assignment. Some carbon signals were not reported in the

available source.

Infrared (IR) Spectroscopy
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IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted FT-IR Absorption Bands for 2-Chloro-6-fluoroaniline

Wavenumber (cm~12)

Intensity

Assignment

N-H symmetric and

3400 - 3500 Medium, Sharp asymmetric stretching (primary
amine)

3000 - 3100 Medium Aromatic C-H stretching

1600 - 1650 Strong N-H bending (scissoring)

1450 - 1600 Medium to Strong Aromatic C=C stretching
C-N stretching (aromatic

1200 - 1350 Strong ]
amine)

1100 - 1200 Strong C-F stretching

700 - 800 Strong C-Cl stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The following data is predicted for electron ionization (El) mass spectrometry.

Table 4: Predicted Mass Spectrometry Fragmentation Data for 2-Chloro-6-fluoroaniline

m/z (Mass-to-Charge
Ratio)

Proposed Fragment lon

Neutral Loss

145/147 [M]*+ .
110 M- CIJ* cl

126 [M - F]* F

118 [M - HCN]* HCN

03 [CeHaF]* C,H, N, Cl

© 2025 BenchChem. All rights reserved. 3/8

Tech Support


https://www.benchchem.com/product/b1301955?utm_src=pdf-body
https://www.benchchem.com/product/b1301955?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1301955?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Note: The presence of two mass units for the molecular ion and chlorine-containing fragments
(e.g., 145/147) is due to the natural isotopic abundance of 3°Cl and 3’Cl in an approximate 3:1
ratio.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for 2-chloro-6-fluoroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 10-20 mg of 2-chloro-6-fluoroaniline is dissolved in
0.6-0.7 mL of a deuterated solvent (e.g., CDCls, Acetone-ds) in a clean, dry NMR tube. A
small amount of tetramethylsilane (TMS) may be added as an internal standard (6 = 0.00

ppm).

e 1H NMR Data Acquisition: The spectrum is acquired on a 400 MHz or higher field
spectrometer. Standard acquisition parameters include a 30° pulse width, an acquisition time
of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are co-added
to achieve a good signal-to-noise ratio.

e 13C NMR Data Acquisition: The spectrum is acquired on the same instrument, typically at a
frequency of 100 MHz. A proton-decoupled pulse sequence is used. Due to the low natural
abundance of the 13C isotope, a larger number of scans (e.g., 1024 or more) and a longer
relaxation delay (e.g., 2-5 seconds) are often required to obtain a spectrum with adequate
signal-to-noise.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): The ATR crystal (e.g., diamond) is
cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected. A
small amount of solid 2-chloro-6-fluoroaniline is placed directly onto the crystal, and
pressure is applied to ensure good contact.

o Sample Preparation (KBr Pellet): Approximately 1-2 mg of 2-chloro-6-fluoroaniline is finely
ground with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then
pressed into a thin, transparent pellet using a hydraulic press.
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» Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm~*. Typically, 16
to 32 scans are co-added to improve the signal-to-noise ratio.

Electron lonization Mass Spectrometry (EI-MS)

o Sample Introduction: A dilute solution of 2-chloro-6-fluoroaniline in a volatile solvent (e.qg.,
methanol, dichloromethane) is prepared. The sample is introduced into the ion source via a
direct insertion probe or through a gas chromatograph (GC-MS).

« lonization: The sample molecules are bombarded with a beam of high-energy electrons
(typically 70 eV), causing ionization and fragmentation.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

» Detection: The abundance of each ion is measured by a detector, and a mass spectrum is
generated.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the
complementary nature of the different techniques for structural elucidation.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1301955?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1301955?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

General Workflow for Spectroscopic Analysis
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Caption: General workflow for spectroscopic analysis of a chemical sample.
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Complementary Spectroscopic Information for Structural Elucidation

Spectroscopic Techniques
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Caption: Logical relationship of complementary spectroscopic techniques.

 To cite this document: BenchChem. [Spectroscopic Data of 2-Chloro-6-fluoroaniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1301955#2-chloro-6-fluoroaniline-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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